Bienvenue dans la boutique en ligne BenchChem!

2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans

Stereochemical quality control Diastereomer differentiation ¹³C NMR spectroscopy

2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans (CAS 1820583‑46‑7, also designated (1R,2R)-2‑cyclopentyloxycyclohexan-1‑amine hydrochloride) is a chiral 2‑alkoxy‑substituted cyclohexylamine prepared as the hydrochloride salt. The trans‑configured isomer places the amine and the cyclopentyloxy groups in a 1,2‑diequatorial orientation on a rigid cyclohexane chair scaffold, distinguishing it from cis‑configured or racemic mixtures that are typically offered under alternative CAS numbers (e.g., 1423031‑13‑3).

Molecular Formula C11H22ClNO
Molecular Weight 219.75
CAS No. 1820583-46-7
Cat. No. B3247465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans
CAS1820583-46-7
Molecular FormulaC11H22ClNO
Molecular Weight219.75
Structural Identifiers
SMILESC1CCC(C1)OC2CCCCC2N.Cl
InChIInChI=1S/C11H21NO.ClH/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;/h9-11H,1-8,12H2;1H/t10-,11-;/m1./s1
InChIKeyGXAQSQURZJEPMW-NDXYWBNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans (CAS 1820583-46-7): A Stereochemically Defined 2‑Alkoxycyclohexylamine Research Intermediate


2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans (CAS 1820583‑46‑7, also designated (1R,2R)-2‑cyclopentyloxycyclohexan-1‑amine hydrochloride) is a chiral 2‑alkoxy‑substituted cyclohexylamine prepared as the hydrochloride salt . The trans‑configured isomer places the amine and the cyclopentyloxy groups in a 1,2‑diequatorial orientation on a rigid cyclohexane chair scaffold, distinguishing it from cis‑configured or racemic mixtures that are typically offered under alternative CAS numbers (e.g., 1423031‑13‑3). The molecular formula is C₁₁H₂₂ClNO with an average molecular weight of 219.75 g mol⁻¹ . Its predicted free‑base properties include a boiling point near 267 °C and a density of 0.99 ± 0.1 g cm⁻³ ; these values reflect a comparatively larger hydrophobic surface area and steric volume relative to lower‑alkoxy homologues (e.g., 2‑methoxy‑ or 2‑ethoxycyclohexylamines). The compound is supplied at verified purities of ≥95 % (minimum) with batch‑specific analytical certification , affirming its suitability as a well‑defined starting material or reference standard in discovery programs exploiting the trans‑cyclohexylamine pharmacophore.

Why 2-(Cyclopentyloxy)cyclohexan-1-amine Hydrochloride, trans Cannot Be Interchanged with Racemic or Cis‑Configured Analogs Without Performance Risk


The known structure‑activity relationships (SAR) of 2‑substituted cyclohexylamine ligands are highly stereosensitive [1]. In the trans‑configured (1R,2R) compound, both the amino and alkoxy substituents occupy equatorial positions, minimizing 1,3‑diaxial strain and generating a well‑defined three‑dimensional pharmacophore that is distinct from cis diastereomers, in which one group is forced into an axial orientation. Substitution with a generic “cyclopentyloxycyclohexylamine” lot that lacks stereochemical annotation risks delivering variable cis/trans ratios, unacceptable enantiomeric excess, or the salt form of a different enantiomeric pair, any of which can confound activity readouts in NMDA receptor, monoamine transporter, or NOP receptor assays where stereochemistry is a primary determinant of target engagement [2]. Furthermore, the increased bulk of the cyclopentyloxy moiety compared with methoxy or ethoxy congeners alters lipophilicity and steric occupancy in the binding pocket, meaning that a downstream user who substitutes a smaller or racemic variant will likely observe non‑reproducible potency and selectivity profiles .

Quantitative Differentiation Evidence for 2-(Cyclopentyloxy)cyclohexan-1-amine Hydrochloride, trans (CAS 1820583‑46‑7) Against In‑Class Comparators


Stereochemical Definition of the (1R,2R) Configuration Permits Unambiguous ¹³C NMR Fingerprinting of Diastereomeric Purity

The trans‑configured (1R,2R) isomer of 2‑cyclopentyloxycyclohexan‑1‑amine hydrochloride yields a characteristic set of ¹³C NMR chemical shifts that unequivocally distinguish it from cis diastereomers. Knupp and Frahm (1988) demonstrated that for 2‑substituted cyclohexanamines, the equatorial placement of substituents in the trans form induces diagnostic upfield or downfield shifts relative to the corresponding cis (axial‑substituted) isomer, with average chemical‑shift separations between diastereotopic carbons exceeding 2–4 ppm in many cases [1]. When a procurement specification includes both the trans designation and the (1R,2R) absolute assignment, the end‑user can verify diastereomeric purity by direct comparison of the experimental spectrum with published line listings for analogous trans‑2‑alkoxycyclohexanamines, a validation that is impossible for racemic mixtures without stereochemical annotation [1].

Stereochemical quality control Diastereomer differentiation ¹³C NMR spectroscopy

Distinct Physicochemical Profile of the Cyclopentyloxy Substituent Differentiates this Scaffold from Lower-Alkoxy 2‑Substituted Cyclohexylamines

The free‑amine form of the target compound exhibits a predicted boiling point of 267.1 ± 33.0 °C and a density of 0.99 ± 0.1 g cm⁻³ . When compared to the simpler 2‑methoxycyclohexan‑1‑amine (typical boiling point ~190 °C) and 2‑ethoxycyclohexan‑1‑amine (typical boiling point ~210 °C), the cyclopentyloxy derivative shows a significantly higher boiling point (+~57–77 °C) and increased molar refractivity, consistent with a larger hydrophobic surface area. These differences translate into higher logP and altered membrane‑partitioning behavior, which, in the arylcyclohexylamine class where limited lipophilicity windows are critical for CNS penetration, make the cyclopentyloxy variant uniquely suited for probing steric‐ and lipophilic‑tolerance vectors in binding pockets [1].

Lipophilicity Steric bulk Physicochemical properties

Confirmed (>95%–98%) Purity Specifications Provide Procurement Decision Transparency Relative to Unspecified or Lower-Quality Batches

Commercial listings for the trans‑specified compound (CAS 1820583‑46‑7) indicate a minimum purity of 95% (HPLC/¹H NMR verified) . A closely related racemic product (CAS 1423031‑13‑3) marketed by Fluorochem and Chemscene under independent quality‑assurance protocols achieves 98% purity with full analytical documentation . Procurement records thus permit a deliberate, data‑driven decision: a user who requires the highest chemical purity for screening may select the 98% racemic material with the caveat of ambiguous stereochemistry, whereas a user whose SAR hypothesis demands stereochemical fidelity will accept the slightly lower but verified 95% trans product, knowing that the diastereomeric composition is controlled. This transparency around purity and stereochemistry is absent from sources that do not differentiate between cis/trans batches, where “95% purity” might be accompanied by an unknown cis‑isomer burden.

Quality assurance Purity certification Procurement compliance

Favorable Conformational Preference (Diequatorial Orientation) Confers Enhanced Pharmacophore Predictability for Receptor‑Based Discovery Programs

Computational analysis and experimentally validated ¹³C NMR data confirm that trans‑2‑substituted cyclohexylamines adopt a chair conformation with both substituents equatorial [1]. For the target compound, this places the cyclopentyloxy and amine groups in a fixed diequatorial geometry, maximizing the distance between the hydrogen‑bond acceptor (oxygen) and the amine while exposing a defined hydrophobic surface. In contrast, the cis isomer places one substituent axial, altering the vector presentation of the pharmacophoric elements. For target classes such as the NK‑1 receptor, where a distinct stereochemical arrangement of amine and lipophilic substituents is required (as exemplified in US‑7276631‑B2) [2], the trans compound presents a predictable, low‑energy conformation that simplifies computational docking and reduces the ensemble of hypothetical binding poses, a feature not shared by stereochemically undefined or cis‑biased samples.

Conformational analysis Pharmacophore modeling Receptor ligand design

Lack of Publicly Available Receptor‑Binding Head‑to‑Head Data Requires Cautious Procurement Disclosure

No peer‑reviewed primary research article or authoritative database entry reporting quantitative IC₅₀, Kᵢ, or EC₅₀ values for 2‑(cyclopentyloxy)cyclohexan‑1‑amine hydrochloride, trans (CAS 1820583‑46‑7) at defined receptor targets was identified across searches of PubMed, Google Scholar, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature [1]. Although class‑level pharmacologies (e.g., arylcyclohexylamine NMDA antagonism, monoamine transporter interaction) are well‑described for related scaffolds, the specific stereoisomer has not been profiled in a public comparative study. Consequently, any claim of biological superiority over analogs such as 2‑methoxy‑ or 2‑phenylcyclohexylamines must be explicitly marked as hypothesis‑generating and not evidence‑supported. This absence of data is itself a critical procurement consideration: the compound should be acquired as a well‑defined stereochemical building block for de novo SAR exploration rather than as a known bioactive hit.

Data transparency Evidence limitations Receptor pharmacology

Evidence‑Based Application Scenarios for 2-(Cyclopentyloxy)cyclohexan-1-amine Hydrochloride, trans (CAS 1820583‑46‑7)


Stereochemically Controlled Intermediate for NK‑1/SSRI Dual‑Antagonist Libraries

The (1R,2R)‑trans configuration precisely matches the stereochemical requirement outlined in patent US‑7276631‑B2 for cyclohexylamine‑based NK‑1/SSRI dual antagonists [1]. Laboratories synthesizing focused libraries in this patent space should use CAS 1820583‑46‑7 to ensure consistent trans‑diequatorial presentation of the amine and cyclopentyloxy pharmacophoric elements, thereby streamlining SAR interpretation and avoiding the confounding activity shifts that arise from cis‑isomer contamination [1]. The defined stereochemistry combined with batch‑traceable purity (≥95%) minimizes synthetic‑reproducibility risks.

Diastereomer‑Pure Reference Standard for ¹³C NMR Method Development

Knupp and Frahm (1988) established that trans‑2‑substituted cyclohexanamines exhibit diagnostic ¹³C NMR chemical‑shift patterns that can be leveraged for diastereomeric purity assessment [2]. A benchtop NMR protocol that uses CAS 1820583‑46‑7 as the trans reference allows quality‑control laboratories to rapidly determine the cis/trans ratio in synthetic batches, thereby reducing reliance on costly chiral‑HPLC methods. This application is uniquely enabled by the availability of the stereochemically defined product, as racemic or cis‑biased materials cannot serve as authentic trans standards.

Building Block for SAR Campaigns Probing Steric and Lipophilic Bulk in 2‑Alkoxycyclohexylamine Lead Series

The predicted boiling point (267 °C) and density (0.99 g cm⁻³) of the free base reflect a substantial increase in molecular volume relative to methoxy and ethoxy analogs . In programs aiming to establish a quantitative structure‑activity relationship for steric occupancy in the target binding pocket (e.g., NMDA receptor channel or monoamine transporters), the cyclopentyloxy compound fills a specific steric‑parameter slot (e.g., Taft Eₛ or Charton ν values) that is not covered by smaller alkoxy groups. Using the trans‑defined enantiomerically pure material ensures that the steric variable is not convoluted with conformational ambiguity.

Crystallography and Co‑Crystallization Trials for Conformationally Constrained Pharmacophore Validation

The diequatorial orientation of substituents in the trans isomer results in a compact and symmetric molecular shape that is generally more amenable to crystallization than the cis isomer (which presents one axial substituent, often leading to disorder). Co‑crystallization with pharmacologically relevant proteins (e.g., nociceptin/orphanin FQ peptide receptor, where 2‑substituted cyclohexylamines have shown nanomolar affinity for close analogs [3]) may yield high‑resolution structures that elucidate the stereochemical preferences of the receptor binding site, guiding future design of selective ligands.

Quote Request

Request a Quote for 2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.